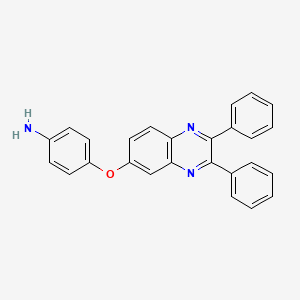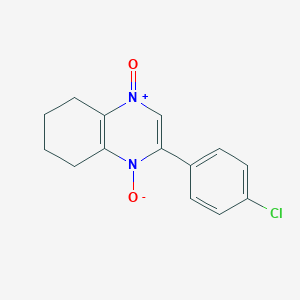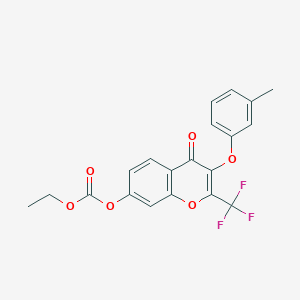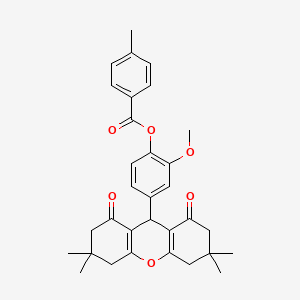
4-(2,3-Diphenyl-quinoxalin-6-yloxy)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline is a complex organic compound that belongs to the quinoxaline family. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science .
Méthodes De Préparation
The synthesis of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline typically involves the Buchwald-Hartwig amination reaction. This method is known for its efficiency in forming carbon-nitrogen bonds. The reaction conditions often include the use of palladium catalysts and ligands, along with bases such as potassium carbonate, in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted products.
Applications De Recherche Scientifique
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of optoelectronic devices due to its unique photophysical properties.
Mécanisme D'action
The mechanism of action of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline involves its interaction with specific molecular targets. The presence of intramolecular charge transfer (ICT) transitions in its structure allows it to participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline can be compared with other quinoxaline derivatives, such as:
2,3-diphenylquinoxaline: Known for its stability and use in material science.
Quinoxaline-2-carboxylic acid: Studied for its biological activities.
6,7-dimethoxyquinoxaline: Used in the synthesis of various pharmaceuticals.
The uniqueness of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline lies in its specific structural arrangement, which imparts distinct photophysical and electrochemical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C26H19N3O |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-(2,3-diphenylquinoxalin-6-yl)oxyaniline |
InChI |
InChI=1S/C26H19N3O/c27-20-11-13-21(14-12-20)30-22-15-16-23-24(17-22)29-26(19-9-5-2-6-10-19)25(28-23)18-7-3-1-4-8-18/h1-17H,27H2 |
Clé InChI |
RGXNEMUBYDNUIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11615037.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615041.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one](/img/structure/B11615052.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11615070.png)
![1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615076.png)


![4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11615111.png)
![3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11615119.png)
![4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11615122.png)

![[3-Hydroxy-2-oxo-3-(2-oxo-2-p-tolyl-ethyl)-2,3-dihydro-indol-1-yl]-acetic acid methyl ester](/img/structure/B11615128.png)
